Bromadol

Catalog No.
S1541403
CAS No.
108914-87-0
M.F
C22H28BrNO
M. Wt
402.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromadol

CAS Number

108914-87-0

Product Name

Bromadol

IUPAC Name

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol

Molecular Formula

C22H28BrNO

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3

InChI Key

PRSUTWWKYIVBEU-UHFFFAOYSA-N

SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br

Synonyms

4-(4-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol, 4-(p-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

Canonical SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br

Description

The exact mass of the compound Bromadol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
Due to its functional groups. The primary types of reactions include:

  • Oxidation: Bromadol can undergo oxidation to yield various derivatives depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to form analogs with differing pharmacological properties, utilizing reducing agents like lithium aluminum hydride and sodium borohydride.
  • Substitution: Bromadol can also undergo substitution reactions, particularly at the bromine and dimethylamino groups, leading to the formation of diverse derivatives.

Major Products Formed

  • Oxidation products: Various oxidized derivatives.
  • Reduced analogs: Compounds with altered pharmacological activities.
  • Substituted derivatives: Variants with different substituents at specific positions.

Bromadol acts primarily as a potent agonist at the μ-opioid receptor, which is responsible for its analgesic effects. Its biological activity has been confirmed through various in vitro and in vivo studies, demonstrating significant antinociceptive properties in animal models. The drug's mechanism of action involves binding to opioid receptors in the central nervous system, leading to pain relief and other opioid-like effects .

The synthesis of Bromadol involves several key steps:

  • Formation of the Cyclohexanol Ring: The synthesis begins with the reaction of 4-bromobenzyl chloride with cyclohexanone in the presence of a base to form the cyclohexanol ring.
  • Introduction of the Dimethylamino Group: A nucleophilic substitution reaction introduces the dimethylamino group using dimethylamine.
  • Addition of the Phenylethyl Group: The phenylethyl group is added via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

Similar Compounds: Comparison with Other Synthetic Opioids

Bromadol's unique arylcyclohexylamine structure distinguishes it from other synthetic opioids. Here are some similar compounds:

  • U-47700: A potent synthetic opioid known for its analgesic effects but with a different chemical structure.
  • Brorphine: Another synthetic opioid that exhibits high efficacy and potency.
  • Isotonitazene: A potent synthetic opioid with distinct structural features but similar effects on the μ-opioid receptor.

Comparison Highlights

Bromadol stands out due to:

  • Its exceptionally high potency compared to other synthetic opioids.
  • Its unique chemical structure that allows for specific interactions with opioid receptors.
  • Potentially lower risk of certain side effects associated with traditional opioids due to its unique pharmacological profile .

XLogP3

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Wikipedia

Bromadol

Dates

Modify: 2023-07-17

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